molecular formula C16H16N2O B097952 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one CAS No. 17972-75-7

7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

Cat. No. B097952
CAS RN: 17972-75-7
M. Wt: 252.31 g/mol
InChI Key: LAMDOHSZMCNSRL-UHFFFAOYSA-N
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Description

The compound of interest, 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one, is a derivative of the benzodiazepine family, which is known for its wide range of pharmacological properties, including anxiolytic, anticonvulsant, and muscle relaxant effects. The structure of benzodiazepines is characterized by a benzene ring fused to a seven-membered diazepine ring. The specific compound mentioned has potential relevance in pharmacology due to its structural similarity to known benzodiazepines.

Synthesis Analysis

The synthesis of benzodiazepine derivatives typically involves multi-step reactions. For instance, a series of 7-chloro-5-[(o- and p-R1)phenyl]-1-R2-3H-[1,4]benzodiazepin-2-ones were synthesized through a four-step process, yielding final products in 35-94% yield . Although the exact synthesis of the compound is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is crucial for their interaction with biological targets such as the benzodiazepine receptors. For example, the binding affinity of various isomeric 5-(phenyl-substituted)pyrazolo[4,3-e][1,4]diazepin-8-ones to the benzodiazepine receptor was investigated, demonstrating that slight modifications in the structure can significantly affect their pharmacological activity . The molecular structure of the compound would likely influence its binding properties in a similar manner.

Chemical Reactions Analysis

Benzodiazepine derivatives can undergo various chemical reactions, including electrophilic substitution and methylation. For instance, chlorination and nitration reactions have been performed on 5-phenyl-1H-thieno[3,4-e]1,4-diazepin-2(3H)-one, with electrophilic substitution occurring at a specific position on the ring system . These reactions are indicative of the reactivity of the benzodiazepine core and could be relevant to the compound when considering potential chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives, such as crystal structure and hydrogen bonding patterns, are important for understanding their behavior in biological systems. For example, supramolecular hydrogen-bonded hexamers were observed in two 5-aryl-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepines, which could influence their solubility and stability . These properties are likely to be relevant for the compound , affecting its pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Benzodiazepines, including structures similar to 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one, have been synthesized through various methods, indicating the versatility and interest in these compounds for pharmaceutical applications. For instance, methods developed for the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines highlight the synthetic flexibility and the potential to create a wide range of biologically active molecules (M. Ibrahim, 2011).

Biological Activities and Pharmaceutical Potential

The pharmacological profile of benzodiazepines encompasses a variety of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This diverse range of activities underlines the potential therapeutic applications of benzodiazepines and related compounds in treating numerous conditions. Specifically, the review by M. Rashid et al., 2019, summarizes the significant importance of 1,4-diazepine derivatives, suggesting potential pharmaceutical use for compounds structurally related to 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one.

Environmental Impact and Analytical Detection

The occurrence, fate, and transformation of benzodiazepines in the aquatic environment have been explored, reflecting the environmental impact of these substances and the need for effective detection and removal methods. Studies like those by T. Kosjek et al., 2012, which review the presence of benzodiazepine derivatives in various water bodies, underline the ecological considerations related to the widespread use of benzodiazepines, including potential derivatives of 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one.

properties

IUPAC Name

7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11-7-8-14-13(9-11)16(17-10-15(19)18-14)12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMDOHSZMCNSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CNC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349420
Record name 7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

CAS RN

17972-75-7
Record name 7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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